molecular formula C6H4N2O3 B13529533 2-(5-Nitrofuran-2-yl)acetonitrile

2-(5-Nitrofuran-2-yl)acetonitrile

Cat. No.: B13529533
M. Wt: 152.11 g/mol
InChI Key: NZKIXJSHDFCVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Nitrofuran-2-yl)acetonitrile is an organic compound belonging to the class of nitrofurans. Nitrofurans are heterocyclic compounds containing a furan ring with a nitro group attached. These compounds are known for their significant biological activities, including antibacterial, antifungal, and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)acetonitrile typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be converted to this compound through further reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents such as hydrogen gas and metal catalysts .

Major Products Formed

Scientific Research Applications

2-(5-Nitrofuran-2-yl)acetonitrile has been extensively studied for its applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new antimicrobial agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 2-(5-Nitrofuran-2-yl)acetonitrile is not fully understood. it is believed to exert its effects by inhibiting bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition disrupts essential metabolic pathways, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitrofuran-2-yl)acetonitrile stands out due to its unique structure and potential for diverse chemical modifications. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(5-nitrofuran-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKIXJSHDFCVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.